molecular formula C11H12Cl2N2O2 B15240630 4-chloro-N'-(4-chlorobutanoyl)benzohydrazide

4-chloro-N'-(4-chlorobutanoyl)benzohydrazide

Cat. No.: B15240630
M. Wt: 275.13 g/mol
InChI Key: LLMHYOYQHBITIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-chloro-N’-(4-chlorobutanoyl)benzohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorobutanoyl hydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization .

Chemical Reactions Analysis

4-chloro-N’-(4-chlorobutanoyl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N’-(4-chlorobutanoyl)benzohydrazide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-chloro-N’-(4-chlorobutanoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

4-chloro-N’-(4-chlorobutanoyl)benzohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 4-chloro-N’-(4-chlorobutanoyl)benzohydrazide, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

4-chloro-N'-(4-chlorobutanoyl)benzohydrazide

InChI

InChI=1S/C11H12Cl2N2O2/c12-7-1-2-10(16)14-15-11(17)8-3-5-9(13)6-4-8/h3-6H,1-2,7H2,(H,14,16)(H,15,17)

InChI Key

LLMHYOYQHBITIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.